Albuterol stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Albuterol stearate is a salt of Albuterol -- a β2-AR agonist. Albuterol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart.

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

Albuterol is a selective beta-2 adrenergic agonist that stimulates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in bronchial smooth muscle cells. This results in relaxation of bronchial smooth muscle and bronchodilation, making it effective for managing bronchospasm associated with reversible obstructive airway diseases .

Pharmacokinetics:

Albuterol is well-absorbed following oral administration, with peak plasma concentrations occurring within 2 to 3 hours. The elimination half-life is approximately 5 to 6 hours. Extended-release formulations have been developed to provide sustained therapeutic effects over longer periods .

Formulation Advancements

Inhalation Delivery Systems:

Recent studies have focused on enhancing the aerosolization performance of albuterol formulations. For instance, the use of magnesium stearate as a surface coating has been investigated to improve the delivery of dry powder inhalers. This approach aims to optimize the particle size and distribution for better lung deposition .

Preservative-Free Formulations:

The introduction of preservative-free albuterol formulations addresses concerns regarding benzalkonium chloride, a common preservative that can induce bronchoconstriction. Studies have confirmed that preservative-free albuterol maintains sterility and stability over extended periods, making it suitable for continuous administration in hospitalized patients .

Clinical Applications

Asthma Management:

Albuterol stearate has been shown to provide rapid relief from bronchospasm in asthmatic patients. Clinical trials indicate that significant improvement in pulmonary function can be observed within 30 minutes of administration, with peak effects occurring between 2 to 3 hours post-dose .

Case Studies:

- Continuous Albuterol Administration: A study involving hospitalized patients demonstrated that continuous albuterol administration effectively managed severe asthma exacerbations. Patients receiving preservative-free formulations exhibited fewer adverse reactions compared to those treated with standard formulations containing preservatives .

- Sustained Release Formulations: Research into sustained release formulations of albuterol has shown promising results in providing prolonged bronchodilation effects, particularly beneficial for pediatric asthma management. These formulations utilize innovative excipients to enhance drug release profiles while minimizing side effects .

Comparative Data Table

| Formulation Type | Onset of Action | Duration of Action | Adverse Effects |

|---|---|---|---|

| Standard Albuterol Inhaler | 5-15 minutes | 4-6 hours | Tremors, palpitations |

| Extended-Release Albuterol | 30 minutes | Up to 12 hours | Headache, nervousness |

| Preservative-Free Albuterol | 30 minutes | Up to 12 hours | Fewer adverse reactions reported |

Propriétés

Numéro CAS |

149234-09-3 |

|---|---|

Formule moléculaire |

C31H57NO5 |

Poids moléculaire |

523.8 g/mol |

Nom IUPAC |

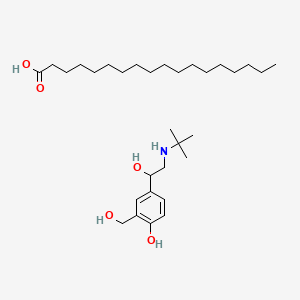

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C13H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h2-17H2,1H3,(H,19,20);4-6,12,14-17H,7-8H2,1-3H3 |

Clé InChI |

CPEOPCFQCPEQML-WKEFIFSLSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Albuterol stearate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.